molecular formula C31H28N4O5 B445479 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445479
M. Wt: 536.6g/mol
InChI Key: YXSSHVKLVATSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Commonly, the synthesis starts with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as nitration, amination, and methoxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C31H28N4O5

Molecular Weight

536.6g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-1-(2-methyl-5-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C31H28N4O5/c1-18-9-10-21(35(37)38)15-25(18)34-26-13-20(19-7-5-4-6-8-19)14-27(36)30(26)29(24(17-32)31(34)33)23-12-11-22(39-2)16-28(23)40-3/h4-12,15-16,20,29H,13-14,33H2,1-3H3

InChI Key

YXSSHVKLVATSEV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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